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Compound of Interest

Compound Name: Di-tert-butylphenylphosphine

Cat. No.: B1296755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Tolman cone angle of Di-tert-
butylphenylphosphine (DtBPF), a critical parameter for understanding its steric influence in

catalysis and coordination chemistry. While a definitive experimentally determined value is not

consistently reported in publicly available literature, this document consolidates computed

values, comparative data with analogous phosphine ligands, and detailed methodologies for its

determination.

Quantitative Data Summary
The steric bulk of a phosphine ligand is a key factor in determining the reactivity and selectivity

of a metal catalyst. The Tolman cone angle (θ) provides a quantitative measure of this steric

hindrance.[1][2] While an experimental value for Di-tert-butylphenylphosphine is not readily

available, computational studies have provided robust estimates.
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Ligand
Tolman Cone Angle
(θ) [°]

Method
Coordination
Environment

Di-tert-

butylphenylphosphine

(P(t-Bu)₂Ph)

170 Computed (MM/DFT)
Tetrahedral

[Ni(CO)₃(P)][3]

Di-tert-

butylphenylphosphine

(P(t-Bu)₂Ph)

186.9 Computed (MM/DFT) Linear [AuCl(P)][3]

Di-tert-

butylphenylphosphine

(P(t-Bu)₂Ph)

182.7 Computed (MM/DFT)
Octahedral

[IrCl₃(CO)₂(P)][3]

Tri-tert-butylphosphine

(P(t-Bu)₃)
182 Experimental -[4]

tert-

Butyldiphenylphosphin

e (P(t-Bu)Ph₂)

157 Computed (MM/DFT) -[3]

Tricyclohexylphosphin

e (PCy₃)
170 Experimental -[4]

Triphenylphosphine

(PPh₃)
145 Experimental -[4]

Note: The Tolman cone angle can vary depending on the coordination environment of the metal

center due to changes in bond lengths and angles. The value of 170° in a tetrahedral

environment is often considered a standard for comparison.[3]

Methodologies for Determining Tolman Cone Angle
The determination of a phosphine ligand's cone angle can be approached through both

experimental and computational methods.

Experimental Determination via X-ray Crystallography
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The most direct experimental method for determining the Tolman cone angle involves single-

crystal X-ray diffraction analysis of a metal-phosphine complex.[4][5]

Experimental Protocol:

Synthesis of a Metal-Phosphine Complex: Synthesize a suitable crystalline complex of Di-
tert-butylphenylphosphine with a transition metal. Nickel(0) complexes were originally

used by Tolman, but other metals can be employed.[1] The choice of metal and co-ligands

can influence the measured cone angle.

Single Crystal Growth: Grow single crystals of the metal-phosphine complex suitable for X-

ray diffraction. This is often the most challenging step and may require screening various

solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

X-ray Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data

using a single-crystal X-ray diffractometer.

Structure Solution and Refinement: Solve the crystal structure using standard

crystallographic software. This will provide the precise atomic coordinates of the complex.

Cone Angle Calculation: From the refined crystal structure, measure the M-P bond distance

(where M is the metal) and the positions of the outermost atoms of the Di-tert-
butylphenylphosphine ligand. The Tolman cone angle is defined as the apex angle of a

cone, centered on the metal atom, that encompasses the van der Waals radii of the

outermost atoms of the ligand at a standardized M-P distance of 2.28 Å.[2] For asymmetric

ligands like DtBPF, the half-angles of the individual substituents are averaged and then

doubled.[1]

Computational Determination
Computational chemistry offers a powerful alternative for estimating the Tolman cone angle,

especially when suitable crystals for X-ray analysis cannot be obtained.[3][6]

Computational Protocol:

Model Construction: Build a 3D model of the Di-tert-butylphenylphosphine ligand

coordinated to a metal center. A common approach is to use a model complex such as
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[Ni(CO)₃(P(t-Bu)₂Ph)] or [AuCl(P(t-Bu)₂Ph)].[3]

Conformational Search: Perform a conformational search using molecular mechanics (MM)

to identify the lowest energy conformer of the complex.[3] This is crucial as the cone angle is

dependent on the ligand's conformation.

Geometry Optimization: Re-optimize the geometry of the lowest energy conformer using a

higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set

(e.g., B3LYP/6-31G*).[7]

Cone Angle Calculation: From the optimized geometry, calculate the exact cone angle. This

involves determining the most acute right circular cone, with the metal at the apex, that

contains the entire ligand.[7] Specialized software and scripts are often used for this

calculation. The calculation should account for the van der Waals radii of the atoms.

Synthesis of Di-tert-butylphenylphosphine
Di-tert-butylphenylphosphine can be synthesized via the reaction of a Grignard reagent with

a chlorophosphine.

Experimental Protocol:

This protocol is a general representation and may require optimization.

Materials:

Bromobenzene

Magnesium turnings

Di-tert-butylchlorophosphane

Anhydrous diethyl ether or tetrahydrofuran (THF)

Standard Schlenk line and glassware for air-sensitive synthesis

Inert atmosphere (Argon or Nitrogen)
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Procedure:

Preparation of Phenylmagnesium Bromide: In a flame-dried Schlenk flask under an inert

atmosphere, add magnesium turnings. To this, add a solution of bromobenzene in anhydrous

diethyl ether or THF dropwise. The reaction is typically initiated with a small crystal of iodine

if necessary. The mixture is stirred until the magnesium is consumed.

Reaction with Di-tert-butylchlorophosphane: Cool the freshly prepared Grignard reagent in

an ice bath. To this, add a solution of Di-tert-butylchlorophosphane in the same anhydrous

solvent dropwise with vigorous stirring.

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room

temperature and stir for several hours. The reaction is then carefully quenched by the slow

addition of a saturated aqueous solution of ammonium chloride. The organic layer is

separated, and the aqueous layer is extracted with diethyl ether.

Purification: The combined organic layers are dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude

product is then purified by vacuum distillation or column chromatography to yield Di-tert-
butylphenylphosphine as a liquid.[8]
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Caption: Workflow for determining the Tolman cone angle.

This guide provides a comprehensive overview of the Tolman cone angle for Di-tert-
butylphenylphosphine, offering both quantitative data and detailed methodologies for its

determination. This information is crucial for researchers in catalysis and drug development for

the rational design of catalysts and the prediction of their performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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